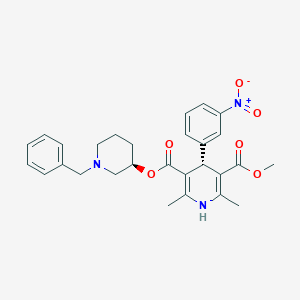

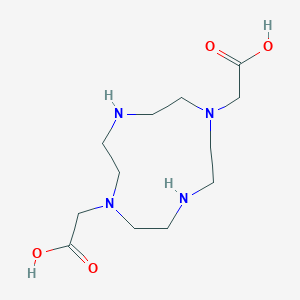

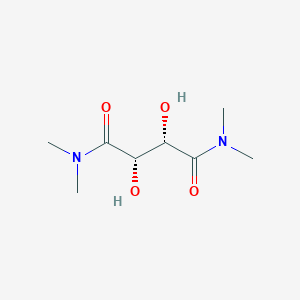

![molecular formula C8H9N3 B051886 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 116599-55-4](/img/structure/B51886.png)

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The most useful starting compounds for the synthesis of imidazopyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They are known to play a crucial role in numerous disease conditions .Aplicaciones Científicas De Investigación

Diversity and Versatility in Chemistry and Medicine The research on heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine frameworks, underscores their significant versatility and utility across various domains of scientific inquiry and application. Such compounds are pivotal in synthetic chemistry, serving as intermediates in the formation of complex molecules. Their role extends to catalysis, where they are utilized in designing catalysts and facilitating asymmetric synthesis processes. Beyond these, the biological relevance of these derivatives is profound, with numerous studies highlighting their potential in medicinal chemistry. They are investigated for their anticancer, antibacterial, and anti-inflammatory properties, among other therapeutic applications, showcasing the broad spectrum of their utility in drug development and pharmacological research (Li et al., 2019).

Catalytic and Pharmaceutical Insights Imidazole scaffolds, including the 5,7-dimethyl variant, are central to the development of kinase inhibitors. Their structural versatility allows for the design and synthesis of compounds targeting the p38 mitogen-activated protein (MAP) kinase, a critical enzyme in the regulation of proinflammatory cytokines. This demonstrates the compound's significant potential in addressing inflammation and related diseases (Scior et al., 2011). Furthermore, imidazopyridine-based derivatives, which share a close structural relationship with 5,7-dimethyl-1H-imidazo[4,5-b]pyridine, have been extensively researched for their antibacterial properties, particularly against multi-drug resistant infections. This highlights the compound's relevance in addressing the growing concern of antibiotic resistance, offering pathways to novel therapeutic agents (Sanapalli et al., 2022).

Exploration in Synthetic Biology and Chemosensing In synthetic biology, the exploration of unnatural base pairs, incorporating imidazole derivatives, reveals the compound's potential in expanding the genetic code. This research illustrates how 5,7-dimethyl-1H-imidazo[4,5-b]pyridine derivatives could contribute to the development of novel nucleotide analogs, enabling the synthesis of proteins with non-natural amino acids, thereby broadening the scope of biotechnological applications (Saito-Tarashima et al., 2018). Moreover, the compound's derivatives find applications in chemosensing, where their inherent electronic and structural properties enable the detection and quantification of various chemical species, underscoring the importance of 5,7-dimethyl-1H-imidazo[4,5-b]pyridine derivatives in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).

Propiedades

IUPAC Name |

5,7-dimethyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-6(2)11-8-7(5)9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZACNJVAZXTIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619365 |

Source

|

| Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

116599-55-4 |

Source

|

| Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

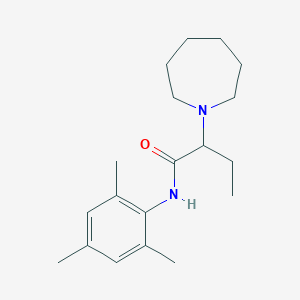

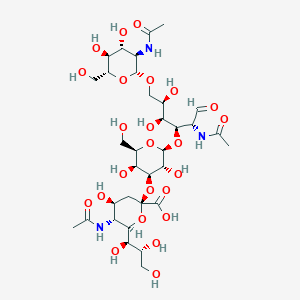

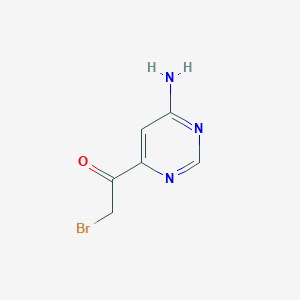

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

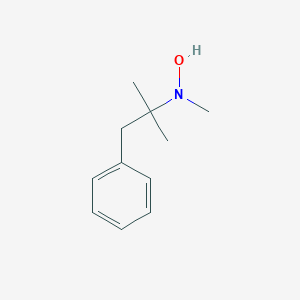

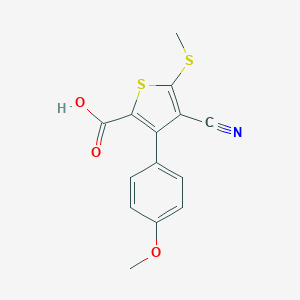

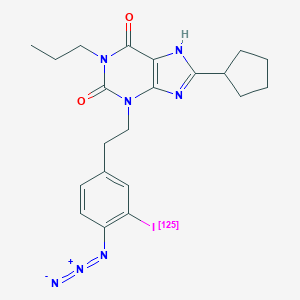

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

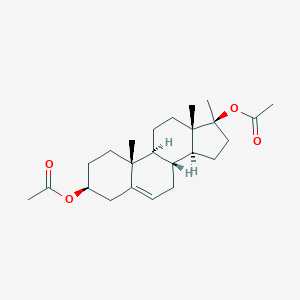

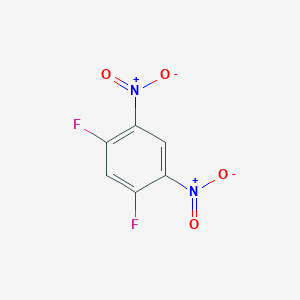

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)